5-[(Benzylsulfanyl)methyl]-5-methyl-2,4-imidazolidinedione
Overview
Description
Synthesis Analysis
A variety of new compounds containing two or three biologically active imidazolidine-2,4-dione and thiazolidine-2,4-dione (TZD) cores were synthesized through two- and three-way optimization of 3 and 4CR by Knoevenagel condensation . Another series of thiazolidine-2,4-dione molecules was derived and their chemical structures were established using physiochemical parameters and spectral techniques .
Molecular Structure Analysis
The molecular structure of 5-Benzylsulfanylmethyl-5-methyl-imidazolidine-2,4-dione was confirmed using different spectral techniques such as 1H-NMR, IR, MS, etc .
Chemical Reactions Analysis
A batch synthesis to the iodinating agent 1,3-diiodo-5,5-dimethyl-imidazolidine-2,4-dione (DIH) was devised and developed. This batch process was then up-scaled (10×) and optimized by means of statistical experimental design and multivariate regression .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-Benzylsulfanylmethyl-5-methyl-imidazolidine-2,4-dione include a molecular formula of C12H14N2O2S and a molecular weight of 250.32 g/mol.
Scientific Research Applications
Antidepressant Potential
Research indicates potential antidepressant activity in related imidazolidine derivatives. One study synthesized 5-(4-Dimethylaminobenzyl)imidazolidine-2,4-dione, demonstrating significant antidepressant effects in mice without the inhibitory activities typical of tricyclic antidepressants and monoamine oxidase inhibitors (Wessels, Schwan, & Pong, 1980).
DNA Binding and Anticancer Properties
Imidazolidine derivatives have shown potential in anticancer applications. A study on various imidazolidine derivatives, including 5-benzylideneimidazolidine-2,4-dione, indicated strong DNA binding affinity. This property suggests a potential role as effective anticancer drugs, with the degree of DNA binding affinity comparable to clinically used anticancer drugs (Shah et al., 2013).
Anti-arrhythmic Activity
Imidazolidine-2,4-dione derivatives, including some 5-arylidene variants, have been investigated for their anti-arrhythmic properties. The study found that certain derivatives showed properties of class Ia anti-arrhythmics, with significant in vitro activity in heart perfusion tests and in a rat coronary artery ligation-reperfusion model (Pękala et al., 2005).
Electrocatalytic Behavior
The electrochemical behavior of imidazolidine derivatives, including 5-benzylideneimidazolidine-2,4-dione, was studied, focusing on their anodic peak potential shifts in different pH conditions. This research helps in understanding the electrocatalytic properties of these compounds, which could be important in various biochemical applications (Nosheen et al., 2012).
Hypoglycemic Activity
Studies have been conducted on imidazolidine derivatives for their hypoglycemic activity. For instance, a series of imidazopyridine thiazolidine-2,4-diones, structurally related to imidazolidine-2,4-dione, were synthesized and evaluated for their effect on insulin-induced adipocyte differentiation and hypoglycemic activity in diabetic mice (Oguchi et al., 2000).
Antimicrobial Activity
Research into substituted imidazolidinediones and thioxoimidazolidinones, similar to 5-Benzylsulfanylmethyl-5-methyl-imidazolidine-2,4-dione, has highlighted their potential antimicrobial activity. These compounds were synthesized and their in vitro antimicrobial activities were determined, showing promising results (Albuquerque et al., 1999).
Mechanism of Action
Target of Action
The primary targets of 5-Benzylsulfanylmethyl-5-methyl-imidazolidine-2,4-dione are Tankyrase 1 and 2 (TNKS-1 and TNKS-2) . These proteins belong to the poly (ADP-ribose) polymerase family and play an essential role in the Wnt β-catenin pathway and various other cellular processes .
Mode of Action
5-Benzylsulfanylmethyl-5-methyl-imidazolidine-2,4-dione interacts with its targets, TNKS-1 and TNKS-2, through a dual binding mechanism . Sequence alignments of binding site residues identified conserved residues; GLY1185 and ILE1224 in TNKS-1 and PHE1035 and PRO1034 in TNKS-2 as crucial mediators of this dual binding mechanism . These residues have consistent high-affinity interactions and high per-residue energy contributions .
Biochemical Pathways
The compound affects the Wnt β-catenin pathway . This pathway is known for its multifunctional capabilities and plays a significant role in various cellular processes . The compound’s interaction with TNKS-1 and TNKS-2 can lead to changes in this pathway, potentially influencing the progression and development of diverse carcinomas .
Result of Action
The binding of 5-Benzylsulfanylmethyl-5-methyl-imidazolidine-2,4-dione to TNKS-1 and TNKS-2 results in structural changes characterized by increased flexibility and solvent accessible surface area of the residues . This suggests an analogous structural binding mechanism . The compound shows inhibitory potential at a nanomolar level .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 5-Benzylsulfanylmethyl-5-methyl-imidazolidine-2,4-dione is not fully understood at this time
Safety and Hazards
Properties
IUPAC Name |
5-(benzylsulfanylmethyl)-5-methylimidazolidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c1-12(10(15)13-11(16)14-12)8-17-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H2,13,14,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDXMWEMIYNOVGF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)N1)CSCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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